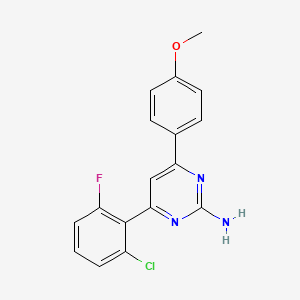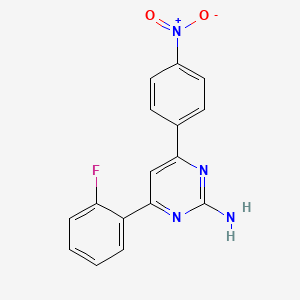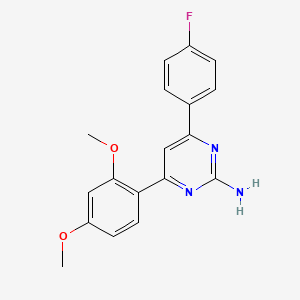
4-(3-Chlorophenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Chlorophenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine, also known as 4-CPD, is a novel synthetic compound that has recently been investigated for its potential applications in scientific research. It is a member of the pyrimidin-2-amine class of compounds, which are characterized by their heterocyclic ring structure and nitrogen-containing moiety. 4-CPD has been studied for its potential to be used as a synthetic intermediate in organic synthesis, as well as its pharmacological properties.
作用机制
The mechanism of action of 4-(3-Chlorophenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine is not yet fully understood. However, it is believed that 4-(3-Chlorophenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine has an affinity for certain receptors in the body, which may be responsible for its pharmacological effects. Additionally, 4-(3-Chlorophenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine has been shown to have antioxidant properties, which may be responsible for its potential therapeutic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Chlorophenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine have been studied in a variety of animal models. In mice, 4-(3-Chlorophenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine has been shown to reduce inflammation, reduce oxidative stress, and modulate the immune system. In rats, 4-(3-Chlorophenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine has been shown to reduce anxiety and depression-like behaviors, as well as reduce the risk of stroke. Additionally, 4-(3-Chlorophenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine has been shown to have anti-tumor properties in mice, as well as to reduce the growth of metastatic cancer cells in rats.
实验室实验的优点和局限性
The use of 4-(3-Chlorophenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine in laboratory experiments has several advantages. It is relatively easy to synthesize, and is cost-effective compared to other compounds. Additionally, it has a wide range of potential applications in scientific research. However, there are also some limitations to its use in laboratory experiments. For example, the mechanism of action of 4-(3-Chlorophenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine is not yet fully understood, and its effects on humans have not yet been studied.
未来方向
The potential applications of 4-(3-Chlorophenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine in scientific research are vast, and there are many possible future directions for research. These include further investigation into its mechanism of action, as well as studies to determine its effects on humans. Additionally, further research could be conducted to explore its potential use as a lead compound for the development of new drugs. Finally, further research into its potential applications in organic synthesis could be conducted to explore its potential as a synthetic intermediate for the synthesis of a variety of compounds.
合成方法
4-(3-Chlorophenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine can be synthesized through a series of reactions, beginning with the reaction of 3-chloroaniline and 2,4-dimethoxyphenylhydrazine to form 4-(3-chlorophenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-one. This intermediate is then reacted with hydrazine hydrate to form the desired product, 4-(3-Chlorophenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine. This synthesis method has been shown to be efficient and cost-effective, with yields of up to 97%.
科学研究应用
4-(3-Chlorophenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine has been investigated for its potential applications in scientific research, particularly in the fields of organic synthesis and pharmacology. In organic synthesis, 4-(3-Chlorophenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine has been studied as a synthetic intermediate for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. In pharmacology, 4-(3-Chlorophenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine has been studied for its potential to be used as a lead compound for the development of new drugs.
属性
IUPAC Name |
4-(3-chlorophenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c1-23-13-6-7-14(17(9-13)24-2)16-10-15(21-18(20)22-16)11-4-3-5-12(19)8-11/h3-10H,1-2H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXRSMZGNIFOSBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NC(=NC(=C2)C3=CC(=CC=C3)Cl)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chlorophenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














